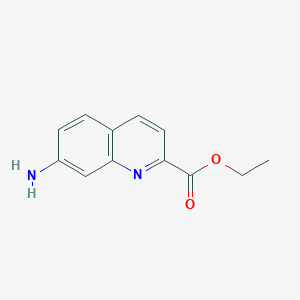

Ethyl 7-aminoquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-aminoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWQPISSVRITND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 7-aminoquinoline-2-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 7-aminoquinoline-2-carboxylate

Executive Summary

Ethyl 7-aminoquinoline-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the development of novel pharmaceutical agents and functional materials.[1][2] The strategic placement of the amino group at the C-7 position and the ethyl carboxylate at the C-2 position imparts unique physicochemical properties, making it a sought-after intermediate in medicinal chemistry. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, grounded in established chemical principles. We will delve into a multi-step synthesis commencing with the construction of a 7-nitroquinoline precursor via the Friedländer Annulation, followed by a selective reduction of the nitro group. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights to ensure successful synthesis.

Chapter 1: Introduction to the 7-Aminoquinoline-2-Carboxylate Scaffold

The quinoline core, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities.[3] Specifically, the 7-aminoquinoline moiety is a cornerstone of several antimalarial drugs, while the 2-carboxylate group provides a handle for further chemical modification and can act as a ligand in metal-catalyzed reactions.[4][5] The combination of these functional groups in Ethyl 7-aminoquinoline-2-carboxylate creates a molecule with significant potential for constructing complex molecular architectures for targeted therapeutic applications.[6]

Chapter 2: Retrosynthetic Analysis

A logical retrosynthetic strategy for Ethyl 7-aminoquinoline-2-carboxylate identifies the most direct pathway from commercially available starting materials. The primary disconnection is at the C-N bond of the amino group, suggesting a late-stage functional group interconversion from a nitro group. The nitro group is an excellent precursor as it is a strong deactivating group that can direct the regiochemistry of the initial ring formation and can be selectively reduced under mild conditions.[7] This leads to the key intermediate, Ethyl 7-nitroquinoline-2-carboxylate .

This intermediate can be disconnected via the Friedländer Annulation reaction, a classic and highly effective method for quinoline synthesis.[8] This involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group, in this case, ethyl pyruvate. The required starting materials are therefore 2-amino-4-nitrobenzaldehyde and ethyl pyruvate .

Caption: Retrosynthetic analysis of the target molecule.

Chapter 3: Synthesis Pathway via Friedländer Annulation

The Friedländer synthesis is a cornerstone of heterocyclic chemistry for its reliability in constructing the quinoline scaffold.[9] It proceeds via an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group, followed by cyclization and dehydration.[10][11]

Step 1: Synthesis of Ethyl 7-nitroquinoline-2-carboxylate

The first stage of the synthesis involves the construction of the quinoline ring system with the necessary nitro and ester functionalities in place. The reaction between 2-amino-4-nitrobenzaldehyde and ethyl pyruvate is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium ethoxide, in an alcoholic solvent.

Mechanism: The reaction initiates with the base-catalyzed aldol condensation between the enolate of ethyl pyruvate and the aldehyde group of 2-amino-4-nitrobenzaldehyde. This is followed by an intramolecular cyclization where the amino group attacks the ketone carbonyl. The final step is a dehydration (aromatization) to yield the stable quinoline ring system.[12]

Caption: Mechanism of the Friedländer Annulation.

Step 2: Reduction of Ethyl 7-nitroquinoline-2-carboxylate

The conversion of the nitro group to the target amino group is a critical step that requires high selectivity to avoid unwanted side reactions, such as reduction of the quinoline ring or hydrolysis of the ethyl ester. Catalytic hydrogenation is a clean and efficient method for this transformation.

Methodology: The reduction is commonly performed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[7] The reaction is typically carried out in a solvent like ethanol or ethyl acetate at room temperature and moderate pressure. An alternative method involves using a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by neutralization. However, catalytic hydrogenation is often preferred due to milder conditions and simpler workup.

Caption: Reduction of the nitro-intermediate.

Chapter 4: Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Protocol for Ethyl 7-nitroquinoline-2-carboxylate

-

Reaction Setup: To a solution of 2-amino-4-nitrobenzaldehyde (1.0 eq) in absolute ethanol (10 mL per gram of aldehyde) in a round-bottom flask, add ethyl pyruvate (1.2 eq).

-

Catalyst Addition: While stirring, slowly add a solution of potassium hydroxide (0.2 eq) in ethanol. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the purified Ethyl 7-nitroquinoline-2-carboxylate as a crystalline solid.

Protocol for Ethyl 7-aminoquinoline-2-carboxylate

-

Reaction Setup: In a hydrogenation flask, dissolve Ethyl 7-nitroquinoline-2-carboxylate (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. Hydrogen uptake will also cease.

-

Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel or by recrystallization to obtain pure Ethyl 7-aminoquinoline-2-carboxylate.

Chapter 5: Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

| Compound | Formula | MW ( g/mol ) | Expected Yield | Appearance | Key Spectroscopic Data (Expected) |

| Ethyl 7-nitroquinoline-2-carboxylate | C₁₂H₁₀N₂O₄ | 246.22 | 75-85% | Yellow solid | ¹H NMR: Signals for quinoline protons, ethyl group (triplet and quartet). Aromatic protons will be in the downfield region. MS (ESI+): m/z [M+H]⁺ at 247. |

| Ethyl 7-aminoquinoline-2-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | 90-98% | Off-white to pale yellow solid | ¹H NMR: Appearance of a broad singlet for the -NH₂ protons, upfield shift of aromatic protons compared to the nitro precursor. MS (ESI+): m/z [M+H]⁺ at 217. |

Chapter 6: Conclusion

This guide outlines a reliable and well-documented two-step synthesis for Ethyl 7-aminoquinoline-2-carboxylate. The pathway leverages the classical Friedländer Annulation for the efficient construction of the core quinoline structure, followed by a selective and high-yielding catalytic hydrogenation. The choice of a nitro-group as a precursor for the final amine is strategic, ensuring regiochemical control and allowing for mild conversion in the final step. The detailed protocols and mechanistic insights provided herein are designed to equip researchers with the necessary knowledge to confidently replicate and, if necessary, adapt this synthesis for their specific research and development needs.

References

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available from: [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

-

ScienceDirect. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

-

ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link]

-

Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

-

ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

-

Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

Wikipedia. Combes quinoline synthesis. Available from: [Link]

-

ResearchGate. Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. Available from: [Link]

-

PubMed. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available from: [Link]

-

RSC Publishing. 4 - RSC Medicinal Chemistry. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

-

NIH. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available from: [Link]

-

PubMed Central. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC. Available from: [Link]

-

PMC. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Available from: [Link]

-

SciELO. Article. Available from: [Link]

-

CP Lab Safety. Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity, C12H12N2O2, 250 mg. Available from: [Link]

-

Angene. Exploring the Synthesis and Reactivity of 7-Nitroisoquinoline. Available from: [Link]

-

MySkinRecipes. Ethyl 7-aminoquinoline-3-carboxylate. Available from: [Link]

-

PubMed. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Available from: [Link]

-

PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. Available from: [Link]

-

NIH. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Available from: [Link]

-

ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF. Available from: [Link]

-

MDPI. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available from: [Link]

- Google Patents. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

-

NIH. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Available from: [Link]

-

ResearchGate. Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives... Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Ethyl 7-aminoquinoline-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of Ethyl 7-aminoquinoline-2-carboxylate

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its derivatives have been extensively explored, leading to the development of drugs for treating malaria, cancer, and microbial infections. Within this versatile class of compounds, Ethyl 7-aminoquinoline-2-carboxylate (CAS No. 1447607-02-4) has emerged as a significant building block and a molecule of interest for contemporary drug discovery programs.[1] This guide provides an in-depth technical overview of Ethyl 7-aminoquinoline-2-carboxylate, encompassing its synthesis, physicochemical properties, and burgeoning applications, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of Ethyl 7-aminoquinoline-2-carboxylate

| Property | Value | Source |

| CAS Number | 1447607-02-4 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |

| Molecular Weight | 216.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [3] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Spectroscopic Characterization:

While specific, publicly available spectra for Ethyl 7-aminoquinoline-2-carboxylate are limited, data for structurally related compounds provide a strong basis for predicting its spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the ethyl group of the ester (a quartet and a triplet), and the amine group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the carboxylate group. For similar quinoline derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the quinoline core, the ester carbonyl group, and the ethyl group. The carbonyl carbon of the ester is expected to resonate downfield, typically in the region of δ 160-170 ppm.[4]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (216.24). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester.

Synthesis of Ethyl 7-aminoquinoline-2-carboxylate: A Mechanistic Approach

Proposed Synthetic Pathway:

A logical approach involves the condensation of a substituted 2-aminobenzaldehyde with a compound containing an activated methylene group, such as an ethyl pyruvate derivative.

Step-by-Step Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Ethyl 7-nitroquinoline-2-carboxylate.

-

To a solution of 2-amino-4-nitrobenzaldehyde (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).

-

Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to facilitate the initial condensation.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography to obtain Ethyl 7-nitroquinoline-2-carboxylate.

-

Causality: The base catalyzes the Knoevenagel-type condensation between the aldehyde and the active methylene of the pyruvate, followed by an intramolecular cyclization and dehydration to form the quinoline ring.

-

-

Step 2: Reduction to Ethyl 7-aminoquinoline-2-carboxylate.

-

Dissolve the Ethyl 7-nitroquinoline-2-carboxylate from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield Ethyl 7-aminoquinoline-2-carboxylate.

-

Causality: The reducing agent donates electrons to the nitro group, converting it to an amino group. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield.

-

Applications in Drug Discovery and Research

The 7-aminoquinoline scaffold is a key pharmacophore in a variety of therapeutic agents. The presence of the amino group at the 7-position and the carboxylate at the 2-position provides handles for further chemical modification, making Ethyl 7-aminoquinoline-2-carboxylate a valuable intermediate for generating libraries of novel compounds.

1. Anticancer Drug Development:

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis.[5] The 7-aminoquinoline core can be functionalized to target specific signaling pathways implicated in cancer progression. For instance, derivatives of 7-chloro-4-aminoquinoline have shown promise as inhibitors of cancer cell growth.[5] Hybrid molecules incorporating quinoline and other pharmacophores have also demonstrated potent antitumor effects.[6]

2. Antimicrobial Agents:

The quinoline ring is a well-established scaffold for antibacterial and antimalarial drugs. Fluoroquinolone antibiotics, for example, are a major class of antibacterial agents.[7][8] Derivatives of 7-aminoquinoline have also been investigated for their antimicrobial properties.[9] The amino group can be modified to enhance potency and spectrum of activity against various pathogens.

3. Fluorescent Probes for Cellular Imaging:

The inherent fluorescence of the quinoline ring system makes its derivatives attractive candidates for the development of fluorescent probes for biological imaging. 7-aminoquinoline derivatives, in particular, can exhibit strong intramolecular charge-transfer (ICT) fluorescence, making them sensitive to their local environment.[10] This property can be exploited to design probes that selectively stain specific organelles or report on changes in the cellular microenvironment. Emissive aminoquinoline derivatives have been successfully used for cell fluorescence imaging, targeting structures like the Golgi apparatus and lipid droplets.[11][12]

Safety and Handling

As a laboratory chemical, Ethyl 7-aminoquinoline-2-carboxylate should be handled with appropriate safety precautions.

Hazard Identification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

Ethyl 7-aminoquinoline-2-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery and biomedical research. Its strategic functionalization offers a pathway to new anticancer agents, antimicrobial drugs, and fluorescent probes for cellular imaging. The continued exploration of the chemical space around the 7-aminoquinoline scaffold, facilitated by accessible synthetic intermediates like Ethyl 7-aminoquinoline-2-carboxylate, holds great promise for the development of next-generation therapeutics and research tools. As our understanding of disease mechanisms deepens, the rational design of novel quinoline derivatives will undoubtedly play a crucial role in addressing unmet medical needs.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ScienceLab.com. (2010, June 10). Material Safety Data Sheet. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023).

-

Royal Society of Chemistry. (n.d.). Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubMed. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity, C12H12N2O2, 250 mg. Retrieved from [Link]

-

RSC Publishing. (2024). 4 - RSC Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

PubMed. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. Retrieved from [Link]

-

ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry. Retrieved from [Link]

-

PubMed. (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Clinical and Experimental Pharmacology and Physiology. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Some Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[ 2,3-f]quinoxaline-8-carboxylates. Zeitschrift für Naturforschung B. Retrieved from [Link]

-

Kuujia.com. (n.d.). Cas no 36926-83-7 (Ethyl 2-aminoquinoline-3-carboxylate). Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. Retrieved from [Link]

-

National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7-Aminoquinoline. PubChem. Retrieved from [Link]

-

ResearchGate. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. Zeitschrift für Naturforschung C. Retrieved from [Link]

-

PubMed. (2015). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Analytica Chimica Acta. Retrieved from [Link]

-

PubMed. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. Zeitschrift für Naturforschung C. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 8-Aminoquinoline. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

ACS Publications. (n.d.). Quinoline antibacterial agents. Oxolinic acid and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 7-aminoquinoline-3-carboxylate. Retrieved from [Link]

Sources

- 1. 1447607-02-4|Ethyl 7-aminoquinoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. Ethyl 7-aminoquinoline-2-carboxylate | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 7-aminoquinoline-2-carboxylate

<

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the complete structure elucidation of Ethyl 7-aminoquinoline-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the principles of scientific integrity, explaining the causal logic behind experimental choices and emphasizing self-validating systems for data corroboration. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section is supported by authoritative references and detailed, step-by-step protocols to ensure technical accuracy and practical applicability.

Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives form the backbone of numerous pharmacologically active compounds, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Ethyl 7-aminoquinoline-2-carboxylate, with its molecular formula C₁₂H₁₂N₂O₂, is a key intermediate in the synthesis of more complex molecules.[2][3] Its precise structural characterization is paramount for ensuring the purity, efficacy, and safety of downstream products in the drug development pipeline. This guide will walk through a multi-technique approach to unequivocally confirm its chemical structure.

Foundational Analysis: A Multi-Pronged Spectroscopic Approach

The elucidation of a novel or synthesized compound's structure is a cornerstone of chemical research. A robust and validated analytical workflow is essential for unambiguous characterization.[1] For a molecule like Ethyl 7-aminoquinoline-2-carboxylate, a combination of spectroscopic techniques is not just recommended, but necessary to probe different aspects of its molecular architecture. The rationale for our chosen techniques is as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and provides valuable information about the molecule's fragmentation patterns, which aids in identifying structural motifs.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

This orthogonal approach, where each technique provides a different piece of the structural puzzle, creates a self-validating system, significantly increasing the confidence in the final structural assignment.

Experimental Design & Protocols

Sample Preparation

A crucial first step for all analytical techniques is the preparation of a pure sample. For Ethyl 7-aminoquinoline-2-carboxylate, this would typically involve synthesis followed by purification via column chromatography or recrystallization to achieve a purity of ≥98%.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[4] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

-

2D NMR (COSY & HSQC): For unambiguous assignment, acquire 2D NMR spectra. A COSY (Correlation Spectroscopy) experiment reveals proton-proton couplings, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded protons and carbons.

Mass Spectrometry (MS)

Protocol:

-

Ionization Method: Electrospray Ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is likely to produce an intact molecular ion peak ([M+H]⁺).[6] Electron Ionization (EI) can also be used to induce fragmentation and provide structural clues.[7]

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended to obtain an accurate mass measurement of the molecular ion.[7] This allows for the determination of the elemental composition.

-

Tandem MS (MS/MS): To further probe the structure, tandem mass spectrometry can be performed. The molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed to piece together the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[8]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Interpretation and Structure Elucidation

The following sections detail the expected data from each technique and how they collectively lead to the confirmed structure of Ethyl 7-aminoquinoline-2-carboxylate.

Mass Spectrometry: The Molecular Blueprint

The high-resolution mass spectrum is expected to show a prominent molecular ion peak.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Confirms the elemental composition.[2][3] |

| Monoisotopic Mass | 216.0899 g/mol | Provides a highly accurate mass for the most abundant isotopic species.[9] |

| [M+H]⁺ (ESI) | m/z 217.0971 | The protonated molecular ion observed in positive mode ESI. |

Fragmentation Analysis (EI-MS):

Under electron ionization, characteristic fragmentation of the quinoline ring and the ester group would be expected.[10][11] Key fragment ions would likely include the loss of the ethyl group (-29 Da) and the entire carboxylate group (-73 Da). The fragmentation pattern of the quinoline core itself often involves the loss of HCN (27 Da).[10]

FTIR Spectroscopy: Identifying the Functional Groups

The FTIR spectrum provides a quick and effective way to identify the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3400-3250 (two bands) | Asymmetric and symmetric stretching of the primary amine.[12][13] |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the ethyl group. |

| C=O (Ester) | ~1720 | Stretching vibration of the carbonyl group.[14] |

| C=C & C=N (Aromatic) | 1650-1450 | Stretching vibrations within the quinoline ring system. |

| C-O (Ester) | 1300-1000 (two bands) | Asymmetric and symmetric C-O stretching.[15] |

| C-N (Aromatic Amine) | 1335-1250 | Stretching vibration of the C-N bond.[12] |

NMR Spectroscopy: Assembling the Pieces

NMR spectroscopy provides the most detailed structural information. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (in ppm) in DMSO-d₆.

¹H NMR Data:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~8.1 | d | 1H | Doublet due to coupling with H-4. |

| H-4 | ~7.6 | d | 1H | Doublet due to coupling with H-3. |

| H-5 | ~7.8 | d | 1H | Aromatic proton. |

| H-6 | ~7.0 | dd | 1H | Aromatic proton. |

| H-8 | ~7.3 | d | 1H | Aromatic proton. |

| NH₂ | ~6.5 | s (broad) | 2H | Protons of the amino group. |

| -OCH₂CH₃ | ~4.3 | q | 2H | Methylene protons of the ethyl group. |

| -OCH₂CH₃ | ~1.3 | t | 3H | Methyl protons of the ethyl group. |

¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Assignment |

| C-2 | ~145 | Carbon attached to the ester group. |

| C-3 | ~120 | Aromatic carbon. |

| C-4 | ~135 | Aromatic carbon. |

| C-4a | ~125 | Aromatic carbon (bridgehead). |

| C-5 | ~122 | Aromatic carbon. |

| C-6 | ~115 | Aromatic carbon. |

| C-7 | ~150 | Carbon attached to the amino group. |

| C-8 | ~110 | Aromatic carbon. |

| C-8a | ~148 | Aromatic carbon (bridgehead). |

| C=O | ~165 | Carbonyl carbon of the ester. |

| -OCH₂CH₃ | ~61 | Methylene carbon of the ethyl group. |

| -OCH₂CH₃ | ~14 | Methyl carbon of the ethyl group. |

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process.

Caption: A workflow diagram illustrating the synergistic use of MS, FTIR, and NMR for structure elucidation.

Conclusion: A Self-Validating Approach to Structural Integrity

The comprehensive structure elucidation of Ethyl 7-aminoquinoline-2-carboxylate is achieved through the synergistic application of mass spectrometry, FTIR, and NMR spectroscopy. Each technique provides unique and complementary information, and together they form a self-validating system that confirms the molecular formula, identifies all functional groups, and maps the precise connectivity of the atoms. This rigorous, multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for any compound intended for use in research and drug development.

References

-

Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

-

Aznar, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

D’Oliveira, et al. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental vibrational frequencies of quinoline (cm −1.... Retrieved from [Link]

-

ResearchGate. (2025). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl quinoline-3-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Functional Groups and IR Tables. Retrieved from [Link]

-

J-GLOBAL. (n.d.). 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Crunch Chemistry. (2020). How to interpret a mass spectrum for a molecule. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 7-aminoquinoline-3-carboxylate (C12H12N2O2). Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity, C12H12N2O2, 250 mg. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7-Aminoquinoline. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). Cas no 36926-83-7 (Ethyl 2-aminoquinoline-3-carboxylate). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 7-aminoquinoline-2-carboxylate | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - Ethyl 7-aminoquinoline-3-carboxylate (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 10. chempap.org [chempap.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Ethyl 7-aminoquinoline-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among its numerous derivatives, Ethyl 7-aminoquinoline-2-carboxylate stands out as a molecule of significant interest due to its structural features that suggest potential applications in drug discovery. This technical guide provides a comprehensive overview of Ethyl 7-aminoquinoline-2-carboxylate, detailing its physicochemical properties, synthesis, and characterization. Furthermore, it delves into the therapeutic landscape of the broader 7-aminoquinoline class, exploring their established and emerging roles as anticancer and antiviral agents. By contextualizing the subject molecule within the well-documented activities of its structural analogs, this guide aims to provide a valuable resource for researchers and drug development professionals, fostering further investigation into the therapeutic promise of this compound.

Core Molecular Attributes of Ethyl 7-aminoquinoline-2-carboxylate

Ethyl 7-aminoquinoline-2-carboxylate is a heterocyclic aromatic compound distinguished by a quinoline core functionalized with an amino group at the 7-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its potential biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 216.24 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥98% | [1][2][3] |

| CAS Number | 1447607-02-4 | [1][2] |

Structural Representation

The two-dimensional structure of Ethyl 7-aminoquinoline-2-carboxylate is depicted below, illustrating the key functional groups.

Caption: A plausible synthetic workflow for Ethyl 7-aminoquinoline-2-carboxylate.

Characterization Techniques

The structural confirmation of Ethyl 7-aminoquinoline-2-carboxylate would rely on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. While specific spectral data for this compound is not readily available, related quinoline derivatives have been characterized, providing a reference for expected chemical shifts. * Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C=C and C-N stretches of the quinoline ring. [4][5]

Therapeutic Potential: Insights from the 7-Aminoquinoline Class

The therapeutic potential of Ethyl 7-aminoquinoline-2-carboxylate can be inferred from the well-established biological activities of the broader 7-aminoquinoline family and related quinoline carboxylates. This class of compounds has demonstrated significant promise in various therapeutic areas, particularly in oncology and virology.

Anticancer Activity

The quinoline scaffold is a privileged structure in the design of anticancer agents. [6]Numerous derivatives have shown potent antiproliferative activity through various mechanisms of action, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase. [7]

-

EGFR/HER-2 Inhibition: A recent study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which share the ethyl carboxylate at a similar position, revealed their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). [8][9]Certain compounds in this series exhibited potent antiproliferative efficacy against breast (MCF-7) and colon (HT-29) cancer cell lines, with IC₅₀ values in the nanomolar range. [8]* Induction of Apoptosis: Some quinoline-based compounds have been shown to induce apoptosis in cancer cells. For instance, a hybrid molecule containing a quinolinone moiety demonstrated a significant antitumor effect against Ehrlich Ascites Carcinoma (EAC) cells through the induction of apoptosis. [10]* Cytotoxicity in Cancer Cell Lines: Studies on various 7-substituted-quinoline derivatives have demonstrated their cytotoxic activity against different cancer cell lines. [6]The antiproliferative mechanism of aminoquinolines is often linked to lysosomal-mediated cell death. [11]

Antiviral Activity

7-Aminoquinoline derivatives have also emerged as a novel class of agents with activity against various viruses.

-

Herpes Simplex Virus (HSV): A series of 7-aminoquinoline derivatives were found to inhibit the replication of herpes simplex virus type 1 (HSV-1). [12]These compounds were shown to be more potent inhibitors of viral DNA synthesis than cellular DNA synthesis, indicating a degree of selectivity. [12]* Dengue Virus: The quinoline scaffold has shown potential for the development of antivirals against the dengue virus. [13]Certain quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2. [13]* Other Viruses: The antiviral potential of quinoline derivatives extends to other viruses, including Zika virus, enterovirus, and human immunodeficiency virus (HIV). [14]

Future Directions and Conclusion

Ethyl 7-aminoquinoline-2-carboxylate represents a promising, yet underexplored, molecule within the pharmacologically rich class of quinolines. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this compound may possess significant anticancer and antiviral properties.

Key areas for future research include:

-

Development of a robust and scalable synthesis protocol: This is a critical first step to enable further biological evaluation.

-

Comprehensive spectroscopic characterization: Detailed NMR, MS, and IR data are needed to create a definitive analytical profile.

-

In vitro biological screening: The compound should be screened against a panel of cancer cell lines and viruses to identify its primary biological activities.

-

Mechanism of action studies: If promising activity is identified, further studies will be necessary to elucidate the underlying molecular mechanisms.

References

-

Nasr, M., Drach, J. C., Smith, S. H., Shipman, C., Jr, & Burckhalter, J. H. (1988). 7-Aminoquinolines. A novel class of agents active against herpesviruses. Journal of Medicinal Chemistry, 31(7), 1347–1351. Available from: [Link]

-

Nasr, M., Drach, J. C., Smith, S. H., Shipman, C., Jr, & Burckhalter, J. H. (1988). 7-Aminoquinolines. A novel class of agents active against herpesviruses. PubMed. Available from: [Link]

-

El-Sayed, N. A. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2246–2266. Available from: [Link]

-

Singh, R. K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available from: [Link]

-

Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(13), 3231-3250. Available from: [Link]

-

de Almeida, V. R., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. Available from: [Link]

-

CP Lab Safety. Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity, C12H12N2O2, 250 mg. Available from: [Link]

-

de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Janardhan, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available from: [Link]

-

de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. National Institutes of Health. Available from: [Link]

-

CP Lab Safety. Ethyl 7-aminoquinoline-2-carboxylate, 98% Purity, C12H12N2O2, 250 mg. Available from: [Link]

-

ChemBK. Ethyl 2-aminoquinoline-3-carboxylate. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

MDPI. Identification and Characterization of Antiviral Activity of Synthetic Compounds Against Mayaro Virus. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available from: [Link]

-

El-Sayed, N. A. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Available from: [Link]

-

ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Available from: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available from: [Link]

-

IUCr. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

-

National Institutes of Health. Ethyl quinoline-3-carboxylate. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 7-aminoquinoline-2-carboxylate | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 7-aminoquinoline-2-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 7-aminoquinoline-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this quinoline derivative. While direct experimental spectra for this specific molecule are not publicly available, this guide presents a robust, predicted spectroscopic profile based on data from closely related analogs and foundational spectroscopic principles. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the anticipated spectral data. All discussions are grounded in authoritative references to ensure scientific accuracy and trustworthiness.

Introduction: The Significance of Ethyl 7-aminoquinoline-2-carboxylate

Ethyl 7-aminoquinoline-2-carboxylate, with the chemical formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , belongs to the quinoline class of heterocyclic aromatic compounds.[1][2] Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as core scaffolds in the development of antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in pharmaceutical applications.

Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of organic molecules.[5][6] This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Ethyl 7-aminoquinoline-2-carboxylate, offering a comprehensive reference for its characterization.

Molecular Structure:

Caption: Molecular structure of Ethyl 7-aminoquinoline-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.[5][6]

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.[6] For Ethyl 7-aminoquinoline-2-carboxylate, the expected signals are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 7-aminoquinoline-2-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | d | 1H | H-4 | The proton at position 4 is adjacent to the nitrogen atom and is deshielded by the aromatic ring current. |

| ~7.8-8.0 | d | 1H | H-5 | Aromatic proton on the carbocyclic ring, deshielded by the ring current. |

| ~7.5-7.7 | d | 1H | H-3 | Aromatic proton adjacent to the electron-withdrawing ester group. |

| ~7.2-7.4 | dd | 1H | H-6 | Aromatic proton coupled to both H-5 and H-8. |

| ~6.8-7.0 | s | 1H | H-8 | Aromatic proton ortho to the electron-donating amino group, expected to be shielded. |

| ~4.5 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~4.0 | br s | 2H | -NH₂ | Protons of the primary amine; the signal is often broad and may not show coupling. |

| ~1.4 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

d: doublet, t: triplet, q: quartet, dd: doublet of doublets, s: singlet, br s: broad singlet

Expertise in Action: Interpreting the Aromatic Region

The protons on the quinoline ring (H-3, H-4, H-5, H-6, and H-8) are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.5 ppm.[2][7] The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylate group at C-2 will deshield adjacent protons, while the electron-donating amino group at C-7 will shield nearby protons. This push-pull electronic nature leads to a predictable pattern of chemical shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.[3][7]

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 7-aminoquinoline-2-carboxylate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester group. |

| ~150 | C-7 | Aromatic carbon attached to the amino group. |

| ~148 | C-2 | Aromatic carbon attached to the ester group. |

| ~145 | C-8a | Aromatic carbon at the ring junction. |

| ~138 | C-4 | Aromatic carbon. |

| ~128 | C-5 | Aromatic carbon. |

| ~125 | C-6 | Aromatic carbon. |

| ~120 | C-4a | Aromatic carbon at the ring junction. |

| ~118 | C-3 | Aromatic carbon. |

| ~105 | C-8 | Aromatic carbon ortho to the amino group. |

| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Causality in Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating amino group (C-7) and the carbon ortho to it (C-8) are expected to be shielded (appear at a lower ppm value) compared to the unsubstituted quinoline.[7] Conversely, carbons near the electron-withdrawing ester group (C-2 and C-3) will be deshielded.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[8][9]

Table 3: Predicted IR Absorption Bands for Ethyl 7-aminoquinoline-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1720 | Strong, Sharp | C=O stretch | Ester Carbonyl |

| 1620-1580 | Medium-Strong | C=C and C=N stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester C-O |

| ~1300 | Medium | C-N stretch | Aromatic Amine |

Trustworthiness Through Self-Validation: The presence of a strong, sharp absorption around 1720 cm⁻¹ is a key indicator of the ester carbonyl group.[10] This, coupled with the characteristic doublet of a primary amine in the 3450-3300 cm⁻¹ region, provides strong evidence for the presence of both key functional groups.[11][12] The aromatic C=C and C=N stretching vibrations further confirm the quinoline core.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.[13]

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 216, corresponding to the molecular weight of Ethyl 7-aminoquinoline-2-carboxylate (C₁₂H₁₂N₂O₂).[1]

-

Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) would lead to characteristic fragmentation patterns.

Workflow for Fragmentation Analysis:

Caption: Predicted major fragmentation pathways for Ethyl 7-aminoquinoline-2-carboxylate in mass spectrometry.

Authoritative Grounding in Fragmentation: The fragmentation of quinoline derivatives often involves the loss of substituents from the ring.[13] For Ethyl 7-aminoquinoline-2-carboxylate, the primary fragmentation is expected to involve the ester group. Common losses include the ethoxy radical (•OC₂H₅, -45 Da) to give an ion at m/z 171, or the entire carboxylate group as a radical (•COOC₂H₅, -73 Da) leading to an ion at m/z 143. Subsequent loss of carbon monoxide (CO, -28 Da) from the ion at m/z 171 is also a plausible fragmentation pathway observed in similar aromatic esters.

Experimental Protocols: A General Approach

While specific experimental data for the target molecule is not provided, the following are standard, field-proven protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 7-aminoquinoline-2-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or a heated probe (for EI). For coupling with chromatography, a GC-MS or LC-MS system would be used.

-

Ionization: Choose an appropriate ionization method. Electron Impact (EI) provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Ethyl 7-aminoquinoline-2-carboxylate. By integrating foundational principles with data from analogous structures, we have constructed a detailed and scientifically grounded profile of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of novel quinoline-based compounds, providing the necessary framework for interpreting experimental data and confirming the structure of this important molecule.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

-

da Silva, J. P., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Sienkiewicz, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. [Link]

-

El-Faham, A., et al. (2015). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2020). Interpreting Infrared Spectra. Retrieved from [Link]

-

Radi, M., et al. (2021). Quinolone-based anticancer agents: a medicinal chemistry perspective. RSC Medicinal Chemistry. [Link]

-

Li, H., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

-

ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Impact Factor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

-

ACS Omega. (2023). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]

-

PubChem. (n.d.). 7-Aminoquinoline. Retrieved from [Link]

Sources

- 1. Ethyl 7-aminoquinoline-2-carboxylate | CymitQuimica [cymitquimica.com]

- 2. 1447607-02-4|Ethyl 7-aminoquinoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 2-AMINO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 36926-83-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 10. Ethyl 6-aminoquinoline-2-carboxylate | C12H12N2O2 | CID 166000295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoline: A Technical Guide to the Discovery and Synthetic Evolution of Quinoline-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, with a particular focus on the journey to quinoline-2-carboxylate derivatives. We will delve into the foundational classical methods, explore the rationale behind the development of more refined techniques, and examine the discovery and profound biological significance of key quinoline-2-carboxylate derivatives. Detailed experimental protocols for seminal syntheses are provided, alongside comparative data to facilitate application in research and development.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.[2][3]

Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[1]

A significant drawback of the Skraup synthesis is its often violent and exothermic nature, which can lead to low yields and safety concerns. The Doebner-von Miller reaction, a modification of the Skraup synthesis, addressed some of these issues by using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, allowing for more controlled conditions.[4][5]